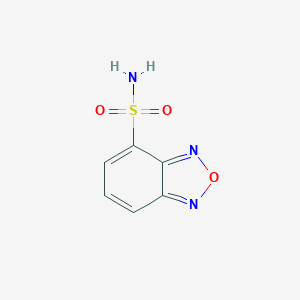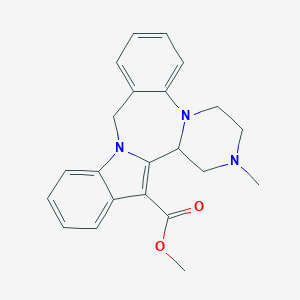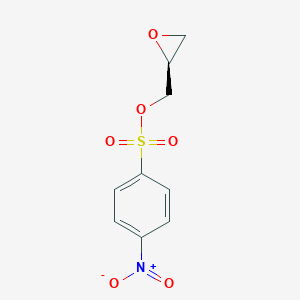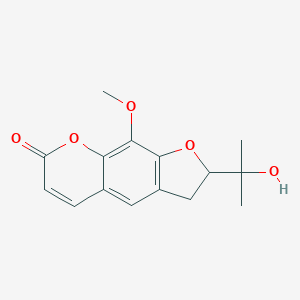
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
Descripción general
Descripción
Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate, also known as CPP, is a synthetic compound that has gained significant attention in the field of scientific research. CPP is a pyrrole derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Mecanismo De Acción
The exact mechanism of action of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to activate the AMPK signaling pathway, which plays a crucial role in energy metabolism. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has also been shown to reduce the levels of oxidative stress markers, such as MDA and ROS, in animal models of neurodegeneration. In addition, ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It exhibits a wide range of biological activities, making it a versatile compound for studying various signaling pathways. However, ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate also has some limitations. It is a synthetic compound and may not accurately reflect the physiological effects of natural compounds. In addition, the exact mechanism of action of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is not fully understood, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate. One area of research is the development of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate-based therapeutics for the treatment of various inflammatory and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate, which may lead to the discovery of novel signaling pathways and targets for drug development. Furthermore, the development of new synthetic methods for ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate may improve its yield and purity, making it a more valuable compound for scientific research.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has also been investigated for its anti-tumor effects in various cancer cell lines. In addition, ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
Número CAS |
122453-97-8 |
|---|---|
Nombre del producto |
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate |
Fórmula molecular |
C13H12ClNO2 |
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-8,15H,2H2,1H3 |
Clave InChI |
RQSAOSHNBJFBJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)Cl |
SMILES canónico |
CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)Cl |
Sinónimos |
4-(4-CHLOROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID ETHYL ESTER |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

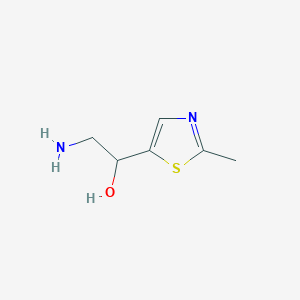

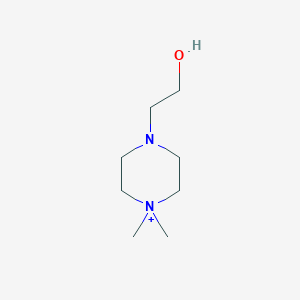
![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)
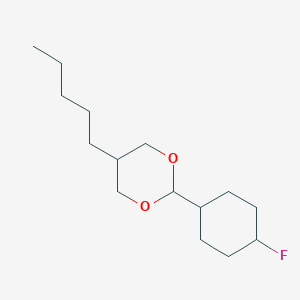
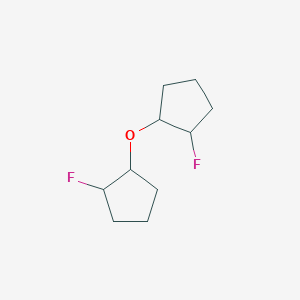

![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)

